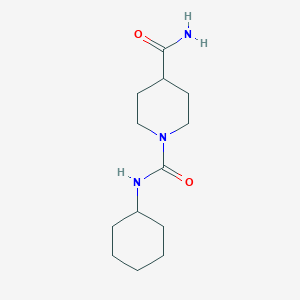

N1-cyclohexylpiperidine-1,4-dicarboxamide

Description

Properties

IUPAC Name |

1-N-cyclohexylpiperidine-1,4-dicarboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23N3O2/c14-12(17)10-6-8-16(9-7-10)13(18)15-11-4-2-1-3-5-11/h10-11H,1-9H2,(H2,14,17)(H,15,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMQRZASNZXCTGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)N2CCC(CC2)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-cyclohexylpiperidine-1,4-dicarboxamide typically involves the reaction of piperidine-1,4-dicarboxylic acid with cyclohexylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Solvent extraction and recrystallization are common purification techniques employed to isolate the compound from the reaction mixture.

Chemical Reactions Analysis

Types of Reactions: N1-cyclohexylpiperidine-1,4-dicarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the amide groups into amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amide groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, alcohols, or thiols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.

Scientific Research Applications

Medicinal Chemistry Applications

N1-Cyclohexylpiperidine-1,4-dicarboxamide has been identified as a promising candidate in the development of cyclin-dependent kinase (CDK) inhibitors. CDKs play a crucial role in cell cycle regulation, and their dysregulation is implicated in various cancers.

CDK Inhibition and Cancer Therapy

Research indicates that compounds similar to this compound exhibit inhibitory effects on CDK9, which is associated with several malignancies. For instance, inhibitors of CDK9 have shown effectiveness in treating cancers such as bladder, breast, and lung cancer by modulating transcriptional regulation linked to cell proliferation and survival .

Case Study:

A study demonstrated that a related compound significantly reduced tumor growth in preclinical models of breast cancer by inhibiting CDK9 activity. The results highlighted the potential for this compound derivatives to serve as effective anti-cancer agents through targeted inhibition of CDKs .

Neuropharmacological Applications

The compound has also been explored for its neuropharmacological properties. Its structural features suggest potential interactions with neurotransmitter systems.

Modulation of Neurotransmitter Receptors

This compound may influence the activity of excitatory amino acid receptors, such as NMDA receptors. Inhibition of these receptors can provide therapeutic benefits in conditions like neurodegenerative diseases and psychiatric disorders.

Data Table: Neurotransmitter Receptor Interaction Studies

| Compound | Receptor Type | Effect | Reference |

|---|---|---|---|

| This compound | NMDA | Inhibition | |

| Related Compound A | NMDA | Partial Agonist | |

| Related Compound B | AMPA | Antagonist |

Antimicrobial Properties

Recent studies have also evaluated the antimicrobial efficacy of compounds related to this compound.

Antibacterial and Antifungal Activity

Research has shown that derivatives of this compound exhibit significant antibacterial activity against strains such as Xanthomonas axonopodis and Ralstonia solanacearum, as well as antifungal properties against pathogens like Alternaria solani and Fusarium solani. These findings suggest potential applications in agricultural biotechnology for crop protection .

Case Study:

A study reported that a synthesized derivative demonstrated a 70% reduction in bacterial load in infected tomato plants compared to untreated controls, indicating its potential utility as an agricultural antimicrobial agent .

Summary of Findings

The applications of this compound span multiple domains within scientific research:

- Cancer Therapy: Effective as a CDK9 inhibitor with potential to treat various cancers.

- Neuropharmacology: Possible modulation of neurotransmitter receptors could lead to treatments for neurological disorders.

- Antimicrobial Activity: Demonstrated efficacy against significant agricultural pathogens.

Mechanism of Action

The mechanism of action of N1-cyclohexylpiperidine-1,4-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the biosynthesis of triglycerides in fungi, thereby exhibiting antifungal activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Features

Physicochemical Properties

- Coordination Chemistry : Pyridinyl-substituted analogs (e.g., N1,N4-bis(pyridin-3-yl)cyclohexane-1,4-dicarboxamide) exhibit strong Ag+ coordination, forming 2D polymeric networks. In contrast, cyclohexyl or phenyl substituents lack pyridine’s lone pairs, reducing metal-binding capability .

- Thermal Stability : Cyclohexyl groups enhance thermal stability due to their rigid, hydrophobic nature. For example, N1,N4-dicyclohexyl-1,4-benzenedicarboxamide shows higher decomposition temperatures than benzene-ring analogs .

- Hydrogen Bonding : Methylphenyl-substituted derivatives (e.g., N1-(4-methylphenyl)piperidine-1,4-dicarboxamide) form extensive 3D networks via N–H⋯O and C–H⋯O interactions, influencing crystallinity and solubility .

Biological Activity

N1-Cyclohexylpiperidine-1,4-dicarboxamide is a compound of interest in medicinal chemistry due to its structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is a piperidine derivative characterized by its cyclohexyl substitution and dicarboxamide functional groups. The molecular formula can be represented as , and it exhibits properties typical of piperidine derivatives, which often display significant biological activities.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

- Anticancer Activity : Preliminary studies indicate that compounds with similar piperidine structures have shown cytotoxic effects against various cancer cell lines. For instance, derivatives of piperidine have been evaluated for their ability to induce apoptosis in tumor cells, demonstrating promising results in vitro .

- Neuropharmacological Effects : Piperidine derivatives are known for their interactions with neurotransmitter systems. Compounds similar to this compound have been investigated for their potential in treating neurodegenerative diseases by inhibiting enzymes like acetylcholinesterase and monoamine oxidase B .

- Antimicrobial Activity : Some studies suggest that piperidine-based compounds exhibit antimicrobial properties against various pathogens. In vitro evaluations have shown effectiveness against bacterial strains such as Xanthomonas axonopodis and fungal pathogens .

Case Study 1: Anticancer Properties

A study focusing on the anticancer potential of piperidine derivatives highlighted that compounds structurally related to this compound exhibited enhanced cytotoxicity against FaDu hypopharyngeal tumor cells. The mechanism involved the induction of apoptosis through mitochondrial pathways, suggesting a promising avenue for further development in cancer therapeutics .

Case Study 2: Neuroprotective Effects

Research on neuroprotective agents has identified that certain piperidine derivatives can inhibit cholinesterase activity effectively. This inhibition is crucial for enhancing cholinergic transmission in neurodegenerative conditions like Alzheimer's disease. The dual inhibition of acetylcholinesterase and butyrylcholinesterase has been linked to improved cognitive function in animal models .

Table 1: Summary of Biological Activities

| Biological Activity | Effectiveness | Reference |

|---|---|---|

| Anticancer | Cytotoxicity in FaDu cells | |

| Neuropharmacological | Cholinesterase inhibition | |

| Antimicrobial | Effective against Xanthomonas axonopodis |

Table 2: Structure-Activity Relationship (SAR)

| Compound | Activity Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| This compound | Anticancer | TBD | |

| Piperidine derivative A | Cholinesterase Inhibition | 0.5 | |

| Piperidine derivative B | Antimicrobial | 10 |

Research Findings

Recent literature emphasizes the importance of structural modifications in enhancing the biological activity of piperidine derivatives. For instance, the introduction of specific substituents has been shown to improve binding affinities to target proteins involved in cancer progression and neurodegeneration.

Moreover, ongoing research continues to explore the pharmacokinetic profiles and toxicity assessments of these compounds to establish safe therapeutic windows for clinical applications.

Q & A

Q. What are the established synthetic routes for N1-cyclohexylpiperidine-1,4-dicarboxamide, and how do reaction conditions influence yield?

The compound is typically synthesized via a two-step process:

- Step 1 : React cyclohexane-1,4-dicarbonyl dichloride with cyclohexylamine in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere.

- Step 2 : Purify via recrystallization using ethanol/water mixtures. Key Variables :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C (Step 1) | Prevents side reactions |

| Molar Ratio | 1:2 (diacid chloride:amine) | Maximizes dicarboxamide formation |

| Methodological Note : Use Schlenk techniques to exclude moisture, as hydrolysis of acid chlorides reduces yield . |

Q. How is this compound applied in materials science, particularly in corrosion inhibition?

The compound acts as a mixed-type corrosion inhibitor for carbon steel in acidic environments. Electrochemical methods (e.g., potentiodynamic polarization, electrochemical impedance spectroscopy) demonstrate:

- Efficiency : Up to 94% inhibition at 100 ppm in 1 M HCl at 303 K .

- Adsorption Mechanism : Follows Freundlich isotherm, indicating multilayer adsorption on metal surfaces. Surface analysis via SEM confirms reduced pitting .

Advanced Research Questions

Q. How do hydrogen-bonding networks and crystal packing influence the solid-state properties of this compound?

Single-crystal X-ray diffraction reveals:

- Hydrogen Bonds : N–H⋯O interactions between amide groups form a 3D network.

- Crystal Symmetry : Triclinic space group P1 with unit cell parameters a = 5.78 Å, b = 7.83 Å, c = 8.85 Å, α = 82.9°, β = 74.1°, γ = 73.7° . Implications : The rigid cyclohexane ring and planar amide groups enhance thermal stability, making the compound suitable for high-temperature applications .

Q. What computational strategies are effective for modeling the adsorption behavior of this compound on metal surfaces?

Density Functional Theory (DFT) simulations combined with Molecular Dynamics (MD) predict:

- Binding Sites : Amide oxygen and nitrogen atoms coordinate with Fe atoms.

- Energy Metrics : Adsorption energy (ΔGads) ranges from −35 to −42 kJ/mol, consistent with physisorption-dominated inhibition . Validation : Compare computed Mulliken charges with experimental FTIR data to confirm active sites .

Q. How do structural modifications (e.g., substituents on the cyclohexane ring) alter the compound’s bioactivity or material properties?

Substituent effects were studied via:

- Pyridine Analogues : Replacing cyclohexyl with pyridinyl groups (e.g., N1,N4-di(pyridin-2-yl) derivatives) increases π-π stacking ability, altering supramolecular assembly in polymers .

- Thermal Stability : Differential Scanning Calorimetry (DSC) shows Tm decreases by 15–20°C with bulkier substituents due to disrupted crystallinity .

Data Contradiction Analysis

Q. Why do some studies report conflicting inhibition efficiencies for this compound in acidic media?

Discrepancies arise from:

- Surface Pretreatment : Variations in steel polishing (e.g., alumina vs. diamond paste) affect adsorption kinetics .

- Electrolyte Composition : Trace Cl<sup>−</sup> or SO4<sup>2−</sup> ions in HCl solutions compete for adsorption sites . Resolution : Standardize experimental protocols (e.g., ASTM G5 for polarization tests) and report solution purity.

Methodological Recommendations

- Crystallography : Use SHELXL for refinement due to its robustness in handling high-resolution data and twinned crystals .

- Adsorption Studies : Combine Quartz Crystal Microbalance (QCM) with in-situ AFM to correlate mass changes with surface morphology .

- Synthetic Optimization : Employ microwave-assisted synthesis to reduce reaction time from 24 hours to 2–3 hours while maintaining >90% yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.